N-methyl-N'-phenethylthiourea
Description
N-Methyl-N'-phenethylthiourea is a thiourea derivative characterized by a methyl group attached to one nitrogen atom and a phenethyl group (–CH₂CH₂C₆H₅) attached to the adjacent nitrogen. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents influence their chemical, physical, and biological properties.
Properties
CAS No. |
18371-53-4 |
|---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-methyl-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C10H14N2S/c1-11-10(13)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,11,12,13) |
InChI Key |
GTVQFANYVOCBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCCC1=CC=CC=C1 |
solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The phenethyl group in N-methyl-N'-phenethylthiourea likely increases logP compared to phenyl or hydroxyethyl substituents, favoring interactions with hydrophobic targets .
- Melting Points : Bulky or electron-withdrawing groups (e.g., –Cl, –CF₃) raise melting points due to stronger intermolecular forces .
- Synthetic Yields : Substituent steric hindrance (e.g., bromine in 4b) correlates with lower yields (46–49%), whereas methoxy groups (3g) improve yields (66–70%) .
Data Tables
Table 1: Substituent Impact on Key Properties
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